molecular formula C13H17Cl2NS B13260737 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine

2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine

Cat. No.: B13260737
M. Wt: 290.3 g/mol
InChI Key: IOFRYYBJHCPYQO-UHFFFAOYSA-N
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Description

2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine is a chemical compound with the molecular formula C13H17Cl2NS It is known for its unique structure, which includes a piperidine ring attached to a 2,6-dichlorophenyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2,6-dichlorothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the 2-chloroethylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives, modified piperidine rings.

    Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in various physiological effects, including potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}azepane: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine is unique due to its specific combination of a piperidine ring and a 2,6-dichlorophenyl group linked by a sulfanyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C13H17Cl2NS

Molecular Weight

290.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C13H17Cl2NS/c14-11-5-3-6-12(15)13(11)17-9-7-10-4-1-2-8-16-10/h3,5-6,10,16H,1-2,4,7-9H2

InChI Key

IOFRYYBJHCPYQO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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